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molecular formula C7H11N3O2 B8281983 N-(2-cyano-3-methylbutanoyl)urea

N-(2-cyano-3-methylbutanoyl)urea

Cat. No. B8281983
M. Wt: 169.18 g/mol
InChI Key: ROCRDTGJAISBGO-UHFFFAOYSA-N
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Patent
US06090970

Procedure details

Cyanoacetylurea (116.1 g) was suspended in N,N-dimethylformamide (219.3 ml), and acetone (73.1 ml), acetic acid (10.8 ml) and ammonium acetate (6.93 g) were added. This suspension was subjected to catalytic hydrogenation in the presence of 10% palladium carbon (2.33 g, 50% wet product) under hydrogen pressure at 10 kg/cm2 and at 25° C. for 4 hours. The reaction mixture was heated to 70° C., and the catalyst was filtered off. Water (745 ml) was added to the filtrate to allow precipitation of crystals. The crystals were collected by filtration to give crystals of N-(2-cyano-3-methylbutanoyl)urea (yield 134.5 g).
Quantity
116.1 g
Type
reactant
Reaction Step One
Quantity
73.1 mL
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
219.3 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
2.33 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2].[CH3:10][C:11]([CH3:13])=O.C(O)(=O)C.C([O-])(=O)C.[NH4+]>CN(C)C=O.[C].[Pd]>[C:1]([CH:3]([CH:11]([CH3:13])[CH3:10])[C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
116.1 g
Type
reactant
Smiles
C(#N)CC(=O)NC(=O)N
Step Two
Name
Quantity
73.1 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
219.3 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
palladium carbon
Quantity
2.33 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
ADDITION
Type
ADDITION
Details
Water (745 ml) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
precipitation of crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C(C(=O)NC(=O)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 134.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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